Product packaging for Disodium butyl phosphate(Cat. No.:CAS No. 53126-67-3)

Disodium butyl phosphate

Cat. No.: B13785911
CAS No.: 53126-67-3
M. Wt: 198.07 g/mol
InChI Key: VCFILMCOJAQDAY-UHFFFAOYSA-L
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Description

Disodium butyl phosphate (CAS 53126-67-3) is an organophosphate compound with the molecular formula C₄H₉Na₂O₄P and a molecular weight of 198.065 g/mol . Its physical characteristics include a boiling point of 272.5°C at 760 mmHg and a flash point of 118.6°C . This structure suggests its utility as a surfactant or emulsifying agent in research, potentially for the development of cleaning products or aerosol systems . The sodium salt form typically enhances water solubility, making it suitable for applications in aqueous solutions. As a phosphate ester, its mechanism of action in research settings may involve acting as a buffering agent to maintain pH stability, or as a sequestrant to bind metal ions, similar to the behavior of other phosphate compounds . This makes it a compound of interest in materials science and industrial chemistry R&D for designing new formulations and studying surface interactions. It is intended for research and manufacturing purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Na2O4P B13785911 Disodium butyl phosphate CAS No. 53126-67-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53126-67-3

Molecular Formula

C4H9Na2O4P

Molecular Weight

198.07 g/mol

IUPAC Name

disodium;butyl phosphate

InChI

InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2

InChI Key

VCFILMCOJAQDAY-UHFFFAOYSA-L

Canonical SMILES

CCCCOP(=O)([O-])[O-].[Na+].[Na+]

Related CAS

1623-15-0 (Parent)

Origin of Product

United States

Sophisticated Analytical Characterization and Methodological Development

Advanced Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are indispensable for separating Disodium (B8443419) butyl phosphate (B84403) from its synthetic precursors, degradation products, and other impurities. The development of robust chromatographic techniques is fundamental to quality control and compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, polar compounds like Disodium butyl phosphate. chromatographyonline.com Method development is centered on optimizing separation efficiency, peak shape, and detection sensitivity. amazonaws.comasianjpr.com A reverse-phase HPLC method is typically developed for organophosphorus compounds, allowing for the separation of the main analyte from related substances. researchgate.net

The development process involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detector settings. amazonaws.com For a compound like this compound, a C18 column is often a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. core.ac.uk The pH of the mobile phase is a critical parameter that influences the ionization state and retention of the analyte. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net Detection is commonly performed using an Ultraviolet (UV) detector, although mass spectrometry (MS) can be coupled with HPLC for more definitive identification. acs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 6.8)Controls pH and ensures analyte is in a consistent ionization state.
Mobile Phase B AcetonitrileOrganic modifier to control the elution strength of the mobile phase.
Gradient Program 0-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 10% BEnsures elution of both polar and less polar impurities.
Flow Rate 1.0 mL/minOptimizes separation efficiency and analysis time.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detector UV at 210 nmDetects the phosphate chromophore at low wavelengths.
Injection Volume 10 µLStandard volume for quantitative analysis.

While this compound itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts that may be present from its synthesis or degradation. drawellanalytical.comcromlab-instruments.es These byproducts could include residual solvents or related organophosphorus compounds. iaea.org For GC-MS analysis, derivatization is often necessary for polar analytes like dibutyl phosphate to increase their volatility. scirp.org A common derivatization agent is diazomethane (B1218177), which converts the acidic phosphate group into its more volatile methyl ester. iaea.orgscirp.org

The GC separates the volatile components of a sample mixture, and the mass spectrometer provides detailed structural information for identification. frontiersin.org The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. researchgate.net This technique offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis. mdpi.com

Table 2: Potential Volatile Byproducts in this compound and GC-MS Signatures

Potential ByproductChemical FormulaDerivatization RequiredCharacteristic Mass Ions (m/z)
Butanol C₄H₁₀ONo74, 56, 43, 41, 31
Tributyl phosphate C₁₂H₂₇O₄PNo266, 211, 155, 99
Dibutyl phosphate C₈H₁₉O₄PYes (e.g., methylation)Dependent on derivative; allows for separation from non-volatile matrix.
Monobutyl phosphate C₄H₁₁O₄PYes (e.g., methylation)Dependent on derivative; enables detection of polar degradants.

Ion Chromatography (IC) is the preferred method for the analysis of ionic species. thermofisher.com In the context of this compound, IC is crucial for quantifying the sodium counterions to confirm the salt's stoichiometry. shimadzu.com It is also used to detect and quantify other inorganic anionic and cationic impurities, such as phosphate, phosphite, chloride, or sulfate (B86663), that might be present. thermofisher.comresearchgate.net

The technique utilizes an ion-exchange column to separate ions based on their charge and affinity for the stationary phase. nestgrp.com A conductivity detector is typically used, often in conjunction with a suppressor system. thermofisher.com The suppressor reduces the background conductivity of the eluent and enhances the signal of the analyte ions, thereby increasing the sensitivity of the method. iaea.org This allows for the accurate determination of trace levels of ionic impurities alongside the primary counterions. researchgate.netosti.gov

Table 3: Typical Ion Chromatography Conditions for Counterion and Anionic Impurity Analysis

ParameterCondition for Cation (Na⁺) AnalysisCondition for Anion (PO₄³⁻) Analysis
Analytical Column IonPac CS12A or equivalentDionex IonPac AS28-Fast-4µm or equivalent thermofisher.com
Guard Column IonPac CG12A or equivalentDionex IonPac AG28-Fast-4µm or equivalent
Eluent 20 mN Methanesulfonic acid30 mM Potassium Hydroxide
Flow Rate 1.0 mL/min0.5 mL/min
Detection Suppressed ConductivitySuppressed Conductivity researchgate.net
Suppressor Cation Self-Regenerating Suppressor (CSRS)Anion Self-Regenerating Suppressor (ASRS)
Injection Volume 25 µL25 µL

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. nih.gov For this compound, ¹H, ¹³C, and ³¹P NMR experiments are particularly informative. acs.org ³¹P NMR is highly specific for phosphorus-containing compounds and provides a distinct signal whose chemical shift is characteristic of the chemical environment of the phosphorus nucleus. researchgate.netresearchgate.net

¹H NMR spectroscopy provides information about the structure of the butyl chains. The chemical shifts, integration, and coupling patterns of the proton signals allow for the complete assignment of the butyl group's methylene and methyl protons. researchgate.net For instance, the protons on the carbon adjacent to the phosphate oxygen will appear at a different chemical shift than the terminal methyl protons. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The combination of these NMR techniques allows for the unequivocal confirmation of the compound's covalent structure. cdnsciencepub.com

Table 4: Predicted NMR Data for the Butyl Phosphate Moiety in this compound (in D₂O)

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
³¹P O=P(O⁻)₂0 to 5 (relative to 85% H₃PO₄)SingletN/A
¹H O-CH ₂-~3.8 - 4.0Triplet~6-7
¹H -CH₂-CH ₂-~1.5 - 1.7Multiplet~7-8
¹H -CH₂-CH ₂-CH₃~1.3 - 1.5Sextet~7-8
¹H -CH~0.8 - 1.0Triplet~7

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific chemical bonds. nih.gov For this compound, these techniques can confirm the presence of the phosphate group (P=O and P-O bonds) and the alkyl (C-H, C-C, and C-O) portions of the molecule. rsc.orgnih.gov

The strong absorption band corresponding to the P=O stretching vibration is particularly characteristic of organophosphorus compounds and is typically observed in the IR spectrum. researchgate.net The P-O-C stretching vibrations also give rise to distinct bands. researchgate.net Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which is useful for structural confirmation and for identifying impurities that may have different functional groups. chalcogen.ro

Table 5: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
P=O Stretch Phosphate1250 - 1300IR (Strong)
P-O⁻ Stretch (asym) Phosphate1100 - 1200IR (Strong)
P-O⁻ Stretch (sym) Phosphate950 - 1050Raman (Strong), IR (Medium)
P-O-C Stretch Phosphate Ester990 - 1050IR (Strong)
C-H Stretch (alkyl) Butyl Chain2850 - 3000IR (Strong), Raman (Strong)
C-H Bend (alkyl) Butyl Chain1350 - 1470IR (Medium)
O-P-O Bend Phosphate500 - 650IR (Medium) researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its exact mass. This capability is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas.

The process involves ionizing the this compound molecule and measuring its mass-to-charge ratio (m/z) with very high precision. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed. For this compound (C₄H₉Na₂O₄P), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would yield a mass value that is then compared to the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's elemental composition and, by extension, its identity. eurl-pesticides.eu This level of accuracy is indispensable in research, quality control, and regulatory compliance for confirming the structure of synthetic products and identifying metabolites or degradation products in complex samples. cardiosomatics.runih.gov

Table 1: Illustrative HRMS Data for this compound (as the [M-2Na+H]⁻ ion)

Parameter Value
Molecular Formula C₄H₁₀O₄P⁻
Theoretical Monoisotopic Mass (Da) 153.0266
Experimentally Measured Mass (Da) 153.0264
Mass Difference (mDa) 0.2

| Mass Error (ppm) | 1.3 |

Note: The data in this table is illustrative and represents typical results obtained from HRMS analysis.

Diffraction and Microscopy Techniques for Solid-State Analysis

The physical properties and behavior of this compound in its solid form are critically dependent on its crystalline structure and particle morphology. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide essential insights into these solid-state characteristics.

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. When a beam of X-rays is directed at a crystalline sample of this compound, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities and angles. This diffraction pattern serves as a unique fingerprint for the specific crystalline phase of the compound. researchgate.net

Table 2: Representative X-ray Diffraction Peak List for a Crystalline Organophosphate Salt

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
10.2 8.67 100
15.5 5.71 45
20.4 4.35 80
25.8 3.45 60

Note: This table is a hypothetical representation of XRD data for a crystalline organophosphate salt, illustrating the type of information obtained from the analysis.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and microstructure of solid this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. In this technique, a focused beam of electrons scans the surface of the sample, and detectors collect the secondary electrons emitted from the surface. The resulting image reveals details about particle size, shape, and surface texture. researchgate.net For this compound, SEM could be used to characterize the morphology of its powders, such as whether the particles are crystalline, amorphous, or aggregated, and to assess their size distribution. researchgate.net

Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of the material. A beam of electrons is transmitted through an ultra-thin slice of the sample. The interaction of the electrons with the material creates an image that can reveal details about the crystal lattice, defects, and the presence of different phases at the nanoscale. youtube.com High-resolution TEM (HRTEM) can even visualize the atomic arrangement within the crystal. researchgate.net

Quantitative Analytical Methodologies in Diverse Matrices

The accurate quantification of this compound is essential in various applications, from quality control of industrial products to environmental monitoring. Methodologies must be developed and validated to measure its concentration, often at trace levels, in complex matrices.

Detecting and quantifying minute amounts of this compound in industrial formulations and wastewater (effluents) is a significant analytical challenge due to the complexity of these matrices. researchgate.net Techniques combining a powerful separation method, such as liquid chromatography (LC), with a sensitive and selective detector, like tandem mass spectrometry (MS/MS), are typically employed. nih.gov

LC-MS/MS methods offer excellent sensitivity and specificity. The liquid chromatography step separates the target analyte, this compound, from other components in the sample. The tandem mass spectrometer then provides confident identification and quantification, even at very low concentrations. nih.gov The validation of such methods is crucial and involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). actahort.orgakjournals.com These validated methods are essential for monitoring industrial processes and ensuring compliance with environmental regulations. researchgate.net

Table 3: Performance Characteristics of a Typical LC-MS/MS Method for Organophosphate Analysis

Parameter Typical Value
Limit of Detection (LOD) 0.01 - 1.0 µg/L
Limit of Quantification (LOQ) 0.05 - 5.0 µg/L
Linearity (R²) >0.99
Recovery (%) 80 - 115%

| Relative Standard Deviation (RSD %) | <15% |

Note: The values presented are representative of analytical methods developed for trace analysis of organophosphates in complex matrices.

The reliability and accuracy of any quantitative analysis depend on the availability of high-purity Standard Reference Materials (SRMs). hpc-standards.com An SRM for this compound would be a highly characterized material with a certified concentration and an associated uncertainty value. nist.gov

The development of an SRM involves several key steps:

Synthesis and Purification: High-purity this compound is synthesized and rigorously purified to remove any impurities.

Characterization: The material's identity and purity are confirmed using a suite of analytical techniques, including NMR, HRMS, and elemental analysis.

Value Assignment: The concentration of the analyte in the SRM is determined using one or more primary analytical methods at a metrology institute. This process involves rigorous testing and statistical analysis to assign a certified value.

Validation and Stability Studies: The method is validated to ensure it is fit for its intended purpose. nih.gov Stability studies are conducted to determine the shelf-life of the SRM under specified storage conditions. nih.gov

While a specific SRM for this compound may not be universally available, reference standards for related compounds, such as tri-n-butyl phosphate, are provided by pharmacopoeias and chemical suppliers for use in laboratory tests and as primary calibration standards. nist.govsigmaaldrich.com

Based on a comprehensive search for scientific literature, there are no specific inter-laboratory comparison studies available for the analytical robustness of "this compound." Research and data tables pertaining to round-robin tests or collaborative trials to establish the reproducibility and reliability of analytical methods for this particular compound are not present in the available scientific and technical publications.

Therefore, the section on "Interlaboratory Comparison Studies for Analytical Robustness" cannot be completed with the required detailed research findings and data tables.

Fundamental Mechanistic Investigations in Non Biological Systems

Complexation Chemistry and Chelation Mechanism Studies

The phosphate (B84403) moiety of disodium (B8443419) butyl phosphate is a potent chelating agent for a variety of metal ions. This section delves into the fundamental principles governing its interaction with metal centers in non-biological environments, drawing upon research on analogous organophosphorus compounds to elucidate the underlying mechanisms.

The ability of organophosphates to sequester metal ions is fundamental to their application in solvent extraction processes, particularly in hydrometallurgy and nuclear fuel reprocessing. The neutral extractant tri-n-butyl phosphate (TBP), a chemical analog of the butyl phosphate anion, is widely used for the liquid-liquid extraction of uranium, plutonium, and thorium from acidic solutions. acs.org The extraction process relies on the formation of a neutral complex between the metal nitrate (B79036) salt and TBP, which is soluble in an organic diluent like kerosene (B1165875) or dodecane. acs.org

The general equilibrium for the extraction of a metal ion like Plutonium(IV) can be represented as:

Pu(NO₃)₄(aq) + 2TBP(org) ⇌ Pu(NO₃)₄·2TBP(org)

Computational studies using density functional theory (DFT) have been employed to investigate the extraction behavior of TBP with metal nitrates. These studies provide insight into the thermodynamics of the sequestration process. The calculated extraction energies indicate a strong driving force for the transfer of the metal ion from the aqueous to the organic phase. For instance, the extraction energies for Pu(IV) and Zr(IV) have been estimated, highlighting the selectivity of the phosphate ligand. acs.orgnih.gov

Calculated Extraction Energies for Metal Nitrates with TBP

Metal IonExtraction Energy (kcal/mol)
Plutonium(IV)-73.1
Zirconium(IV)-57.6

Data derived from computational studies on Tri-n-butyl phosphate (TBP), a chemical analog of the butyl phosphate anion. acs.orgnih.gov

The significant negative extraction energies confirm the spontaneous nature of the metal ion sequestration by the phosphate ligand. The difference in extraction energies between Pu(IV) and Zr(IV) underscores the selectivity that can be achieved in these systems, a critical aspect in processes like nuclear fuel reprocessing where separation of different metal ions is required. acs.orgnih.gov

The stoichiometry and geometry of the complexes formed between organophosphates and metal ions are crucial for understanding the chelation mechanism. X-ray diffraction studies on coordination polymers formed from the reaction of metal salts with di-tert-butyl phosphate reveal the diverse structural forms that can be adopted. For example, with manganese(II), a structure featuring alternating triple and single di-tert-butyl phosphate bridges between adjacent metal ions is observed. mdpi.com In contrast, with copper(II), uniform double bridges are formed. mdpi.com These studies demonstrate the flexibility of the phosphate group in coordinating to metal centers.

Computational modeling provides further detail on the geometry of these complexes. For the Pu(NO₃)₄·2TBP complex, the calculated structural parameters are in good agreement with experimental data. nih.gov Analysis of the electron density through Atoms in Molecules (AIM) theory reveals that the bonds between the metal center and the oxygen atoms of the phosphate group (M–O{TBP}) and the nitrate groups (M–O{NO₃}) have a considerable amount of ionic character. acs.orgnih.gov This indicates that the interaction is not purely covalent but involves a significant electrostatic component, which is typical for the interaction of hard metal cations with oxygen-based ligands.

Using a classical thermodynamic approach, the enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS) for the formation of these complexes can be determined from the variation of the formation constants with temperature. researchgate.net For instance, the enthalpy changes for the formation of TBP·HNO₃ and TBP·2HNO₃ have been calculated from the slope of plots of the natural logarithm of the equilibrium constant versus the inverse of temperature. researchgate.net Such studies are foundational for understanding the driving forces of complex formation, which include both enthalpic contributions from bond formation and entropic contributions related to changes in the solvation and degrees of freedom of the reacting species. researchgate.net While kinetic stability is distinct from thermodynamic stability, it is also a critical factor in the practical application of chelating agents, as it determines how quickly the complex forms and dissociates. nih.gov

Interfacial Phenomena and Surface Interaction Dynamics

As an amphiphilic molecule with a polar phosphate head group and a nonpolar butyl tail, disodium butyl phosphate exhibits significant activity at interfaces. This section explores its behavior at solid-liquid and liquid-liquid interfaces, including its tendency to form organized structures in solution.

The interaction of this compound with surfaces is governed by the affinity of its constituent parts for the adjacent phases. At a liquid-liquid interface, such as between water and an immiscible organic solvent, the amphiphilic nature of the molecule leads to its accumulation at the interface. Molecular dynamics simulations of TBP at a water-chloroform interface show that at low concentrations, TBP acts as a surfactant, forming a monolayer with an amphiphilic orientation. acs.org The phosphate head groups are oriented towards the aqueous phase, while the butyl chains extend into the organic phase. acs.org

At solid-liquid interfaces, alkyl phosphates have been shown to form self-assembled monolayers (SAMs) on various metal oxide surfaces, including aluminum oxide, titanium oxide, and zirconium oxide. acs.orgresearchgate.net This adsorption is driven by the strong interaction between the phosphate head group and the metal oxide surface. The resulting monolayer can dramatically alter the surface properties, for instance, rendering a hydrophilic surface highly hydrophobic. acs.org

The adsorption of organic molecules from a solution onto a solid surface can often be described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. The Freundlich isotherm is a commonly used empirical model for adsorption on heterogeneous surfaces.

The Freundlich equation is given by:

Qₑ = Kբ Cₑ^(1/n)

where:

Qₑ is the amount of substance adsorbed per unit mass of adsorbent at equilibrium.

Cₑ is the equilibrium concentration of the substance in solution.

Kբ and n are Freundlich constants that are specific to the adsorbate-adsorbent system, with Kբ relating to the adsorption capacity and 1/n indicating the adsorption intensity.

Studies on the adsorption of di-n-butyl phthalate, another butyl-containing organic compound, onto soil particles have shown that the process fits the Freundlich model well. nih.gov The kinetics of such adsorption processes often follow a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.gov

In aqueous solutions, surfactant molecules like this compound can spontaneously self-assemble into organized aggregates called micelles once a certain concentration, known as the critical micelle concentration (CMC), is reached. wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules form micelles, in which the hydrophobic butyl tails are sequestered from the water in the core of the structure, and the hydrophilic disodium phosphate head groups are exposed to the aqueous environment on the surface. wikipedia.org

The CMC is a key characteristic of a surfactant. For disodium dodecyl phosphate, a longer-chain analog of this compound, the CMC has been reported to be 2.9 mmol/L at 60°C. mdpi.com Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. Therefore, the CMC for this compound would be expected to be higher than that of its dodecyl counterpart. The determination of the CMC can be achieved through various methods, such as measuring the change in surface tension with surfactant concentration or using fluorescence depolarization techniques. mdpi.comnih.gov In the latter method, a hydrophobic fluorescent probe is introduced into the solution. The fluorescence intensity increases sharply upon incorporation of the probe into the hydrophobic core of the newly formed micelles, allowing for the determination of the CMC. nih.gov

The self-assembly of alkyl phosphates is not limited to micelle formation. Depending on factors such as concentration, temperature, and the presence of other substances, they can form various lyotropic mesophases, such as hexagonal or lamellar structures, in concentrated aqueous solutions. researchgate.net This rich phase behavior is a hallmark of amphiphilic molecules and is central to their wide range of applications.

Reactivity Studies in Industrial Process Environments

The hydrolytic stability of this compound is intrinsically linked to the conditions of its formation, often as a degradation product of tri-n-butyl phosphate (TBP) in industrial settings like the PUREX process. scispace.comresearchgate.net The hydrolysis of TBP under alkaline conditions (using sodium hydroxide) proceeds via a nucleophilic substitution reaction, yielding this compound (NaDBP) and butanol as primary products. researchgate.netrsc.org This reaction can be autocatalytic; the formation of NaDBP creates a third liquid phase that dissolves both TBP and NaOH, thereby bringing the reactants together and accelerating the reaction rate after an initial induction period. researchgate.netrsc.orglookchem.com

The rate of hydrolysis is highly dependent on both temperature and the concentration of the alkaline medium. researchgate.net Studies on the hydrolysis of TBP in n-dodecane show that temperature is the most significant factor influencing the reaction rate. researchgate.net While base-catalyzed hydrolysis of TBP often stops with the formation of dibutyl phosphate, the salt itself is susceptible to further hydrolysis under forcing conditions. nih.govosti.gov Elevated temperatures and high pH can drive the subsequent hydrolysis of the second ester linkage in the DBP⁻ anion to form the monosodium monobutyl phosphate (Na₂MBP). researchgate.net

Conversely, under acidic conditions, the hydrolysis of TBP also produces dibutyl phosphoric acid (HDBP). scispace.comosti.gov The rate of acid hydrolysis increases with both temperature and acid concentration. osti.gov Therefore, the stability of the dibutyl phosphate anion is a function of pH and temperature, existing as an intermediate in the complete hydrolysis of TBP to phosphoric acid.

Below is a data table summarizing the optimized conditions for the alkaline hydrolysis of TBP, which results in the formation of this compound.

Table 1: Optimized Conditions for Alkaline Hydrolysis of 1.1 M TBP to this compound researchgate.net
ParameterConditionOutcome
NaOH Concentration12.5 MNearly complete hydrolysis (&gt;99.5%) achieved in under 3 hours.
Temperature> 353 K (> 80 °C)
Aqueous/Organic Phase Ratio> 1/3
Agitation Speed1000 rpm

While specific studies on the oxidative degradation of this compound in non-aqueous media are limited, the degradation pathways can be inferred from research on related alkyl phosphate esters. The primary mechanisms for the thermal and oxidative degradation of alkyl phosphates involve cleavage of the phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bonds. nih.govacs.org

In thermal oxidative processes, alkyl phosphates are generally less stable than their aryl counterparts. acs.orgcdc.gov The decomposition of tributyl phosphate, for instance, is observed to be less thermally stable than tri-p-tolyl phosphate. cdc.gov Degradation can be initiated by the cleavage of the C–O bond, a process that is often the rate-limiting step. acs.org The presence of oxygen can lead to the formation of various oxidized hydrocarbon species and water. cdc.gov This generated water can, in turn, promote hydrolytic degradation pathways even in a nominally non-aqueous system. cdc.gov

Quantum chemistry studies on alkyl phosphate-based electrolytes indicate that their oxidative stability is influenced by the surrounding chemical environment. acs.org The presence of certain anions can significantly lower the oxidative stability of the solvent by facilitating H-abstraction reactions following the initial electron removal. acs.org For this compound, degradation in an industrial non-aqueous fluid would likely proceed via radical mechanisms involving the butyl chains, potentially initiated by heat, radiation, or the presence of catalytic metal surfaces, leading to chain scission and the formation of smaller oxidized organic molecules and inorganic phosphates. nih.govacs.org

This compound demonstrates solubility in water and miscibility with various organic solvents, which makes it a versatile compound in industrial applications. lookchem.com Its compatibility allows it to be used as a plasticizer, where it can be incorporated into polymer matrices to enhance flexibility. lookchem.com It also finds use as a corrosion inhibitor, forming a protective layer on metal surfaces. lookchem.com

As the salt of a weak acid, its behavior is sensitive to pH. In acidic solutions, it will be protonated to form dibutyl phosphoric acid (HDBP), which has different solubility and complexing properties. HDBP is a known degradation product in nuclear fuel reprocessing solvents (e.g., TBP in n-dodecane) and its presence can interfere with the stripping of metal ions like uranyl nitrate by forming strong complexes. researchgate.net

In terms of reactivity, dibutyl phosphate is known to be incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, and nitrates. nj.gov Its utility as a raw material or intermediate in chemical synthesis stems from the reactivity of the phosphate group. lookchem.com In alkaline waste streams, such as those containing sodium carbonate, DBP can be effectively removed using adsorbent resins like Amberlite XAD-4 and XAD-7, indicating an interaction with these polymer surfaces. tandfonline.com

Rheological Behavior and Viscoelasticity in Formulations

The introduction of a salt like this compound into a polymer solution, particularly one containing polyelectrolytes (polymers with charged groups), can have significant effects. The ions (Na⁺ and DBP⁻) can shield the electrostatic repulsions between charged segments on the polymer chains. mdpi.comnih.gov This charge-screening effect typically causes the coiled polymer chains to contract, reducing their hydrodynamic volume and leading to a decrease in the solution's viscosity. nih.gov This effect is particularly pronounced for divalent ions compared to monovalent ions. mdpi.com

Conversely, as a surfactant, this compound could also interact with hydrophobic segments of a polymer, potentially forming micelle-like clusters that act as physical cross-links between chains. This would increase the effective molecular weight and entanglement, leading to an increase in viscosity and potentially inducing gel-like, viscoelastic behavior. nih.gov Viscoelasticity, characterized by the storage modulus (G') representing elastic properties and the loss modulus (G'') representing viscous properties, is a key feature of structured fluids. mdpi.comsemanticscholar.org The addition of surfactants or other excipients can transform a non-viscoelastic system into a viscoelastic one by promoting the formation of a structured internal network. nih.gov The ultimate effect of this compound on a specific polymer formulation would depend on a complex interplay between ionic strength effects and specific surfactant-polymer interactions.

Viscosity Modification Mechanisms

The influence of this compound on the viscosity of aqueous systems is primarily governed by solute-solvent and solute-solute interactions. While specific research on the viscosity modification mechanisms of this compound is limited, the behavior of similar phosphate salts in solution provides a basis for understanding its potential effects. The viscosity of sodium phosphate solutions has been observed to increase exponentially with concentration. researchgate.net This phenomenon can be attributed to the capacity of hydrogen phosphate ions to engage in hydrogen bonding, which enhances the viscosity of the medium. researchgate.net

In the case of dibutyl phosphate (the anionic component of this compound), there is an indication that the sodium ion has a pronounced tendency to interact with the dibutyl phosphate ion, leading to the formation of ion-aggregates. researchgate.net This aggregation, along with the inherent ability of the phosphate group to form hydrogen bonds, likely plays a crucial role in restricting the movement of water molecules, thereby increasing the bulk viscosity of the solution. researchgate.net The butyl groups, being hydrophobic, may also contribute to the formation of micelle-like structures or other aggregates, further impeding flow and increasing viscosity.

The extent of viscosity modification is expected to be dependent on several factors, including the concentration of this compound, the temperature of the system, and the presence of other solutes. At lower concentrations, the viscosity increase may be modest, primarily driven by individual ion-solvent interactions. As the concentration rises, the formation of larger aggregates would lead to a more significant and non-linear increase in viscosity.

To illustrate the potential impact of this compound on viscosity, a hypothetical data table is presented below. It is important to note that these values are for illustrative purposes only and are not based on experimental data for this compound.

Concentration of this compound (wt%)Temperature (°C)Hypothetical Viscosity (mPa·s)
1251.2
5252.5
10257.8
1500.8
5501.5
10504.2

Thixotropic and Dilatant Responses

The time-dependent rheological behavior of solutions containing this compound, specifically its potential for thixotropy or dilatancy, is not well-documented in publicly available literature. However, based on the tendency of similar molecules to form structured aggregates in solution, some theoretical considerations can be made.

Thixotropy is a shear-thinning property where a fluid's viscosity decreases over time under constant shear stress, and then gradually recovers when the stress is removed. wikipedia.org This behavior is common in systems containing particles or structured solutes that can be broken down by shear. wikipedia.org In a solution of this compound, the aforementioned ion-aggregates could form a weak, interconnected network at rest, resulting in a higher initial viscosity. When subjected to shear, this network could be progressively disrupted, leading to a decrease in viscosity. Upon removal of the shear stress, the aggregates would begin to reform, and the viscosity would increase back towards its original value over a characteristic relaxation time.

Dilatancy , or shear-thickening, is the opposite phenomenon, where viscosity increases with the rate of shear strain. wikipedia.org This behavior is often observed in concentrated suspensions where particles become more closely packed under shear, leading to increased resistance to flow. wikipedia.org For this compound, a dilatant response might be plausible at very high concentrations where the aggregates are densely packed. Under high shear rates, these aggregates could jam together, causing a rapid and significant increase in viscosity.

The following table provides a hypothetical representation of how the viscosity of a concentrated this compound solution might respond to varying shear rates, illustrating potential thixotropic or dilatant behavior. These are not experimental results.

Shear Rate (s⁻¹)Hypothetical Viscosity (Pa·s) - Thixotropic ExampleHypothetical Viscosity (Pa·s) - Dilatant Example
0.110.55.2
18.25.4
105.15.9
1002.38.1
5001.515.6

Without direct experimental data, the specific rheological profile of this compound solutions remains speculative. Further research would be necessary to fully characterize its viscosity modification mechanisms and to determine whether it exhibits thixotropic, dilatant, or other complex rheological behaviors in non-biological systems.

Advanced Applications and Performance Optimization in Industrial and Environmental Contexts

Role in Solvent Extraction and Separation Technologies

The dibutyl phosphate (B84403) anion is a critical species in solvent extraction, a technology used to separate and purify valuable elements. Its role is most pronounced in the separation of high-value and strategic metals.

Recovery of Precious Metals and Rare Earth Elements

Organophosphorus compounds are extensively used as extractants in hydrometallurgy for the recovery of rare earth elements (REEs). While reagents like Di(2-ethylhexyl)phosphoric acid (D2EHPA) are often primary choices, tributyl phosphate (TBP) is also employed, particularly for separating light REEs. mdpi.comresearchgate.netmdpi.com The extraction efficiency of these systems can be influenced by various factors, including the composition of the extractant, the acidity of the aqueous phase, and temperature. nih.gov

The dibutyl phosphate moiety, often as a component in more complex extraction systems or as an impurity, can influence the separation process. For instance, in gold extraction from chloride solutions using TBP, process conditions must be carefully controlled to ensure selective recovery over other metals like iron. researchgate.net While direct large-scale application of disodium (B8443419) butyl phosphate as a primary extractant for precious metals is not extensively documented, the underlying chemistry of the butyl phosphate group is integral to the broader field of organophosphorus-based metal recovery. rockchemicalsinc.comgoogle.com

Separation of Actinides and Fission Products in Nuclear Fuel Cycles

The most significant role of the dibutyl phosphate anion is observed in the nuclear fuel cycle, specifically within the Plutonium Uranium Reduction Extraction (PUREX) process. unt.eduosti.gov The PUREX process uses a solution of tributyl phosphate (TBP) in a hydrocarbon diluent to separate uranium and plutonium from fission products in spent nuclear fuel. iaea.orgdecachem.com

During this process, TBP undergoes radiolytic and chemical degradation, primarily forming dibutyl phosphoric acid (HDBP). researchgate.netresearchgate.net The presence of HDBP is a major operational challenge because it is a strong complexing agent for actinides and certain fission products.

Key Research Findings on HDBP in the PUREX Process:

Complex Formation: HDBP readily complexes with actinides such as Uranium (U), Plutonium (Pu), and Neptunium (Np), as well as fission products like Zirconium (Zr). researchgate.nettandfonline.com These HDBP-metal complexes are often more soluble in the organic solvent phase than the intended TBP-metal complexes.

Reduced Separation Efficiency: The formation of these strong complexes interferes with the selective stripping (back-extraction) of plutonium and uranium from the organic solvent back into an aqueous phase. researchgate.net This can lead to product losses and decreased purity.

Third Phase and Emulsion Formation: The complexes formed between HDBP and metals, particularly Zr(IV) and Pu(IV), can lead to the formation of a stable third phase or crud (an interfacial emulsion) between the organic and aqueous layers. researchgate.nettandfonline.compnnl.gov This complicates phase separation and can disrupt the continuous operation of solvent extraction equipment. pnnl.gov

The table below illustrates the impact of HDBP on the retention of Uranium in the organic phase during stripping, demonstrating its detrimental effect on recovery.

HDBP Concentration in 1.1 M TBP/n-dodecaneUranium(VI) Retained in Organic Phase During Stripping
0 MNegligible
1 M~0.63 M

This table demonstrates that as the concentration of HDBP increases, a significant amount of uranium is retained in the organic solvent, hindering its recovery. Data sourced from studies on uranyl nitrate (B79036) behavior in the presence of HDBP. researchgate.net

Application in Hydrometallurgical Processes

Hydrometallurgy involves the use of aqueous chemistry for the recovery of metals from ores, concentrates, and recycled materials. Solvent extraction is a core unit operation in many hydrometallurgical flowsheets. iaea.org Organophosphorus extractants, including phosphates and phosphonates, are a mature class of reagents used for the selective extraction of a wide range of metals. nih.gov

The dibutyl phosphate structure is relevant in several ways:

As a Degradation Product: As in the nuclear industry, the degradation of TBP to HDBP in non-nuclear hydrometallurgical applications can impact process efficiency by causing stable emulsion formation and altering extraction kinetics. iaea.org

In Synergistic Systems: The chemical principles of organophosphorus extractants are applied in synergistic solvent systems, where a mixture of extractants provides enhanced separation capabilities compared to individual components. For example, mixtures of TBP and other extractants are used for REE separation. mdpi.com

In Specialty Separations: The strong complexing nature of the dibutyl phosphate anion has been explored for specific separation challenges, such as partitioning precipitate-forming elements like iron and molybdenum in high-level waste treatment. researchgate.net

Formulation Chemistry in Detergency and Emulsification Systems

The molecular structure of disodium butyl phosphate, featuring a polar phosphate head and nonpolar butyl tails, imparts surfactant properties that are relevant in detergency and emulsification.

Surfactant Performance in Industrial Cleaning Agents

Surfactants, or surface-active agents, are fundamental components of cleaning products, valued for their ability to lower surface tension and solubilize soils. ulprospector.comaz.gov Anionic surfactants, a class that includes phosphate salts, are widely used in cleaning formulations for their effectiveness and versatility. njchm.com

This compound, as an anionic surfactant, can contribute to cleaning formulations in several ways:

Wetting: It can improve the ability of a cleaning solution to spread across and penetrate surfaces.

Dispersing: It helps to break down and suspend particulate soils in the cleaning solution, preventing redeposition.

Emulsification: It can aid in the removal of oily and greasy soils by forming emulsions.

While large-scale commodity detergents often use other primary surfactants, specialty industrial cleaners may incorporate compounds like this compound for specific performance attributes, such as hydrotroping (increasing the solubility of other surfactants) or as a component in alkaline cleaning solutions. firp-ula.orgdokumen.pub Its precursor, TBP, is used as an anti-foaming agent in some detergent solutions. wikipedia.org Butyl acid phosphate is also noted for its function as a wetting and dispersing agent. actylis.com

Emulsion Stability and Microemulsion Formation

Emulsifiers are substances that stabilize mixtures of immiscible liquids, such as oil and water. gjphosphate.com Inorganic sodium phosphates are well-known for their role as emulsifiers and stabilizers in food and industrial applications. consolidated-chemical.cominnophos.com

The dibutyl phosphate anion demonstrates a profound and often problematic ability to form and stabilize emulsions, particularly in the context of solvent extraction. As discussed in section 4.1.2, the formation of HDBP in the PUREX process leads to highly stable emulsions, or "crud," at the aqueous-organic interface. researchgate.netpnnl.gov

Factors Influencing Emulsion Stability in Systems Containing Dibutyl Phosphate:

Concentration of Dibutyl Phosphate: Higher concentrations of HDBP lead to more stable emulsions.

Presence of Metal Ions: Trivalent and tetravalent metal ions, such as Zr(IV), Fe(III), and Pu(IV), act as bridges between dibutyl phosphate molecules, forming polymeric complexes that strengthen the interfacial film and stabilize the emulsion. tandfonline.com

Acidity (pH): The pH of the aqueous phase influences the charge and complexation state of both the metal ions and the HDBP, affecting emulsion stability.

Physical Agitation: While energy is needed to create an emulsion, excessive agitation in solvent extraction contactors can exacerbate emulsion problems in the presence of HDBP. pnnl.gov

This behavior highlights the potent interfacial activity of the dibutyl phosphate anion, which, while detrimental in separation processes, underscores its fundamental properties as a powerful emulsifying agent.

After conducting a thorough search for scientific and technical information specifically on the chemical compound "this compound," it has been determined that there is insufficient publicly available data to generate the requested article according to the provided outline.

The search for detailed research findings on the specific applications of this compound—including its foaming characteristics, use as a flame retardant in polymeric composites, role in the plasticization of polymer blends, function in stabilizing polymer degradation, and its catalytic or co-catalytic activities in organic synthesis—did not yield any relevant results.

The available literature and data focus on related but chemically distinct compounds, such as tributyl phosphate (TBP) and dibutyl phosphate. Attributing the properties and applications of these other compounds to this compound would be scientifically inaccurate and misleading.

Therefore, in adherence to the instructions to provide a thorough, informative, and scientifically accurate article focusing solely on this compound, it is not possible to create content for the specified sections and subsections. No verifiable data, research findings, or data tables specific to "this compound" in these advanced applications could be located.

Influence of this compound on Reaction Selectivity and Rate in Specific Industrial Reactions

Extensive research into the publicly available scientific literature and patent databases did not yield specific information or detailed research findings regarding the direct influence of this compound on reaction selectivity and rate in specific industrial chemical reactions.

While organophosphates and their salts can play various roles in industrial chemistry, including as catalysts, promoters, buffers, or phase-transfer agents, the specific catalytic activity of this compound in influencing the kinetics and product distribution of industrial syntheses is not well-documented in the searched sources.

Similarly, in the field of phase-transfer catalysis, where salts are used to facilitate reactions between reactants in immiscible phases, there is no specific mention or data presented for the use of this compound. The literature on phase-transfer catalysis is extensive but focuses on other quaternary ammonium or phosphonium salts.

Research concerning polymerization and esterification reactions also does not specify the use of this compound as a catalyst or additive to control reaction rates and selectivity. For instance, in emulsion polymerization, various salts are used to control stability and pH, but the specific impact of this compound on the polymerization kinetics or the final polymer structure is not detailed. In transesterification reactions for biodiesel production, other sodium phosphate salts like trisodium phosphate have been investigated as heterogeneous catalysts, but comparable data for this compound is absent.

Furthermore, in large-scale industrial processes such as the selective oxidation of hydrocarbons (e.g., n-butane to maleic anhydride), where various promoters are added to catalysts to enhance performance, this compound is not mentioned as a promoter in the reviewed literature.

Based on a comprehensive search of available resources, there is a lack of specific and detailed research findings to construct a data-driven analysis of this compound's influence on reaction selectivity and rate in industrial reactions. The specific role and quantitative effects of this compound in catalytic applications remain largely undocumented in the public domain. Therefore, no data tables on its performance in influencing reaction kinetics or selectivity can be provided.

Environmental Transformation, Fate, and Remediation Technologies Non Toxicological

Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

The primary formation route of monobutyl and dibutyl phosphates in the environment is through the hydrolysis of their parent compound, tributyl phosphate (B84403) (TBP). This reaction involves the stepwise cleavage of the ester bonds.

The hydrolysis of TBP produces butyl alcohol and, sequentially, dibutyl phosphate (DBP) and monobutyl phosphate (MBP). nih.gov The process can be catalyzed by both acids and bases. nih.gov In base-catalyzed hydrolysis, the reaction may effectively stop at the formation of dibutyl phosphate. nih.gov

Dibutyl phosphate itself contains ester functional groups and may be susceptible to further hydrolysis under environmental conditions. iaea.org While specific kinetic data for DBP hydrolysis in natural waters is limited, the hydrolysis half-life of a structurally similar compound, dimethyl phosphoric acid, was reported to be 2.4 days in a neutral solution at 100°C. iaea.org It has been suggested that increasing the carbon chain length, as in the case of DBP, may not significantly increase the rate of hydrolysis. iaea.org

The ultimate hydrolysis product of these butyl phosphate esters is inorganic phosphoric acid. nih.gov

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is not considered a significant environmental fate process for dibutyl phosphate. nih.gov Chemical structure analysis reveals that DBP does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. nih.gov Therefore, it is not expected to be susceptible to direct photodegradation. nih.gov

While direct photolysis is unlikely, indirect photolytic processes may contribute to degradation. These reactions involve transformation by photochemically generated reactive species, such as environmental radicals.

In the atmosphere, dibutyl phosphate can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The primary mechanism for the reaction between hydroxyl radicals and alkyl phosphates is hydrogen-atom abstraction, preferentially occurring at the alpha-position of the phosphate group. nih.gov This reaction can be a significant pathway for the transformation of butyl phosphates that partition to the atmosphere.

The estimated rate constant and corresponding atmospheric half-life for the vapor-phase reaction of dibutyl phosphate are presented in the table below.

Table 1: Estimated Atmospheric Oxidative Degradation of Dibutyl Phosphate
ParameterValue
Vapor-Phase Reaction Rate Constant with •OH Radicals (at 25 °C)5.3 x 10-11 cm3/molecule-sec
Estimated Atmospheric Half-Life~7.3 hours

Data based on an atmospheric concentration of 5x105 hydroxyl radicals per cm3. nih.gov

Sorption and Mobility in Environmental Compartments

The movement and distribution of butyl phosphates in the environment are heavily influenced by their interaction with soil and sediment. Dibutyl phosphate is expected to adsorb to suspended solids and sediment if released into water. iaea.org The extent of this adsorption can be estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc).

Table 2: Estimated Soil Adsorption Coefficient for Dibutyl Phosphate
ParameterValue
Estimated Soil Adsorption Coefficient (Koc)490

Based on a classification scheme, this value suggests that dibutyl phosphate is expected to have moderate mobility in soil. iaea.org

As organophosphorus compounds, DBP and MBP are expected to adsorb to inorganic oxides present in soil, such as aluminum and iron oxides. iaea.orgnih.gov This interaction is a key factor in the retention of phosphate compounds in soil. nih.gov The adsorption process can be influenced by soil pH, as both DBP and MBP are acidic and will exist as anions in most neutral-to-alkaline environments. iaea.org This anionic nature can lead to repulsion from negatively charged soil surfaces, but strong specific adsorption can still occur with metal oxides.

The potential for disodium (B8443419) butyl phosphate and its related species to leach through the soil profile and into groundwater depends on a balance between their water solubility and their tendency to adsorb to soil particles.

Given its moderate estimated Koc value, dibutyl phosphate is expected to have some mobility in soil. iaea.org As an acid with an estimated pKa of 0.88, DBP will exist almost entirely in its anionic (charged) form in typical environmental pH ranges (5 to 9). iaea.org Anionic compounds can be mobile in soils, particularly in soils with low anion exchange capacity or where negatively charged soil surfaces repel the molecule.

The leaching of phosphorus compounds is generally lower in soils with high clay and metal oxide content due to greater adsorption capacity. nih.gov Conversely, in sandy soils with low organic matter and low mineral adsorption sites, the potential for leaching is higher. mdpi.com Therefore, the leaching potential of butyl phosphates is site-specific and dependent on soil properties. Water transport mechanisms, such as preferential flow, can also play a significant role, potentially allowing the compounds to bypass high-sorption layers in the subsoil and increasing leaching risk. nih.gov

Biotic Transformation and Mineralization Studies

The biodegradation of butyl phosphates, including the anionic component of disodium butyl phosphate, is a crucial process in its environmental removal, particularly within engineered systems like wastewater treatment plants. Microbial action is the primary driver of its degradation. The fundamental mechanism involves the enzymatic hydrolysis of the ester bonds that link the butyl groups to the phosphate core. oup.com

This process occurs in a stepwise fashion, where microorganisms cleave the P-O-alkyl bonds, leading to the sequential removal of the butyl groups. oup.com This hydrolytic degradation is considered the most significant step in the detoxification and mineralization of organophosphorus compounds. oup.com A variety of microorganisms have been identified that can utilize organophosphates as a source of carbon and phosphorus. While specific studies on this compound are limited, research on related compounds like tributyl phosphate (TBP) and dibutyl phosphate (DBP) shows that bacteria from genera such as Pseudomonas, Sphingobium, Delftia, and Providencia are capable of this degradation. nih.gov The process is often initiated by enzymes like organophosphate hydrolase or phosphotriesterase, which catalyze the initial hydrolytic cleavage. oup.com

The microbial metabolism of butyl phosphates proceeds through a well-defined pathway, resulting in the formation of progressively simpler, non-toxic inorganic products. The degradation of a compound like dibutyl phosphate (the anionic part of this compound) involves the following key metabolites:

Monobutyl phosphate : The first step in the breakdown of dibutyl phosphate is the enzymatic hydrolysis of one of the ester linkages, resulting in the formation of monobutyl phosphate and the release of one molecule of n-butanol.

n-Butanol : The butanol released during hydrolysis can be readily used by various microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water.

Inorganic Phosphate (Orthophosphate) : Following the removal of the butyl groups, the remaining phosphate is released as inorganic orthophosphate (PO₄³⁻), which is a readily available nutrient in aquatic and soil environments.

This metabolic sequence ensures the complete breakdown of the original organophosphate molecule into its basic mineral components, a process known as mineralization.

The rate and extent of this compound biodegradation are significantly influenced by the presence or absence of oxygen. For most organophosphate esters, aerobic (oxygen-rich) conditions are more favorable for rapid and complete degradation compared to anaerobic (oxygen-deficient) conditions. nih.govfrontiersin.org

Under aerobic conditions, microorganisms utilize oxygen as the primary electron acceptor, which facilitates a more efficient metabolic process and generally leads to faster degradation rates. nih.gov Studies on various organophosphates have shown that alkyl OPEs (organophosphate esters) are more easily degraded under aerobic conditions, whereas their removal can be negligible under anaerobic conditions. nih.govfrontiersin.org While specific kinetic data for this compound is not available, the general principle for organophosphates suggests that its mineralization would be significantly more rapid in environments such as the aeration tanks of activated sludge systems than in anaerobic digesters or anoxic zones. frontiersin.org

Advanced Remediation Technologies for Environmental Contamination

Adsorption is a widely used and effective technology for removing organic contaminants like butyl phosphates from water. This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). Nonionic, macroporous polymeric resins, such as Amberlite™ XAD-4, have proven effective for this purpose. tandfonline.comdupont.com

Amberlite™ XAD-4 is a hydrophobic crosslinked polystyrene polymer that can effectively remove organic substances from aqueous systems through hydrophobic interactions. dupont.comsigmaaldrich.com Research has demonstrated its feasibility for the separation of dibutyl phosphate (DBP) from alkaline solutions. tandfonline.com The adsorption process is influenced by factors such as pH, contact time, and the concentration of the compound. The kinetics of DBP adsorption onto XAD-4 resin have been described by a pseudo-first-order model. tandfonline.com

The following table summarizes research findings on the adsorption-based removal of dibutyl phosphate (DBP), the anionic component of this compound, using different adsorbent materials.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) represent a class of remediation technologies that utilize highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. mdpi.com These processes are particularly effective for the mineralization of recalcitrant organic compounds, converting them into less harmful substances such as carbon dioxide and water. mdpi.com

One of the AOPs studied for the degradation of di-n-butyl phosphate (DBP), the anionic component of this compound, is ozonation. repec.orgarpgweb.com Experimental studies using a semi-batch reaction vessel have demonstrated the applicability of ozone oxidation for the mineralization of DBP. repec.org Research has shown that the oxidation kinetics of DBP can be described by a first-order kinetic model. repec.org

In one study, the effect of ozone oxidation on DBP was observed at ambient temperature. The initial DBP concentration of 2300 ppm was significantly reduced to a final concentration of 30 ppm within 600 minutes of treatment with ozone. arpgweb.com The efficiency of the degradation process was found to be influenced by temperature, with oxidation occurring more rapidly at elevated temperatures compared to ambient conditions. arpgweb.com The global reaction rate constants for this process were determined to be in the range of 10⁻³ min⁻¹. repec.org

The following table summarizes the findings of an experimental study on the ozone oxidation of DBP.

Membrane Filtration Techniques for Recovery and Removal

Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to separate components in a fluid stream. nih.gov This technology has been investigated for the removal of organophosphate compounds from aqueous solutions. researchgate.net Specifically, ultrafiltration (UF), a low-pressure membrane technique, has shown potential for the removal and recovery of dissolved di-n-butyl phosphate (DBP). researchgate.net

Studies have explored the use of Micellar-Enhanced Ultrafiltration (MEUF) for the simultaneous removal of DBP and other contaminants from aqueous solutions. researchgate.net In this technique, a surfactant, such as Sodium Dodecyl Sulphate (SDS), is added to the solution at a concentration above its critical micelle concentration. The surfactant molecules form micelles that can solubilize the organic pollutant molecules. The larger micelle-pollutant aggregates are then retained by the ultrafiltration membrane, while the water passes through.

Research has been conducted to optimize various parameters affecting the separation efficiency of DBP using ultrafiltration membranes. The parameters studied include membrane pore size, DBP concentration in the feed, and the acidity of the feed solution. researchgate.net Using a 3000 MWCO (Molecular Weight Cut-Off) pore size membrane, a DBP removal of over 90% was achieved from an aqueous solution. researchgate.net The optimal conditions for this level of removal were a feed acidity of 0.5 M HNO₃ and an initial DBP concentration of 720 ppm. researchgate.net

The table below presents the results from a study on the removal of DBP using ultrafiltration.

Theoretical and Computational Chemistry of Disodium Butyl Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of butyl phosphate (B84403), these methods have been employed to understand stability, reactivity, and spectral characteristics. chalcogen.ro

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a primary tool for determining the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.comnih.gov The process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest possible ground state energy. stackexchange.com

For butyl phosphate derivatives such as di-n-butyl phosphate (HDBP), DFT calculations have been used to determine molecular structural properties. chalcogen.ro These calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide optimized molecular structures that are true minima on the potential energy surface. nih.govnih.gov The total energy computed through these methods is an indicator of the molecule's stability. For instance, studies comparing tri-n-butyl phosphate (TBP) and its degradation products, HDBP and mono-n-butyl phosphate (H2MBP), have shown that TBP has the lowest total energy, indicating greater stability compared to its derivatives. chalcogen.ro

Table 1: Calculated Energy Parameters for Butyl Phosphate Derivatives using DFT

CompoundTotal Energy (Hartree)Dipole Moment (Debye)
Tri-n-butyl phosphate (TBP)-1017.693.25
Di-n-butyl phosphate (HDBP)-866.523.68
Mono-n-butyl phosphate (H2MBP)-715.344.32

Data sourced from a DFT study on TBP and its derivatives. chalcogen.ro

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. chalcogen.ro In the case of butyl phosphate derivatives, FMO analysis has revealed that tri-n-butyl phosphate (TBP) possesses a larger HOMO-LUMO energy gap compared to di-n-butyl phosphate (HDBP) and mono-n-butyl phosphate (H2MBP), correlating with its higher stability. chalcogen.ro This suggests that the reactivity of these compounds increases as the butyl groups are removed. chalcogen.ro

Table 2: Frontier Molecular Orbital Energies for Butyl Phosphate Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Tri-n-butyl phosphate (TBP)-7.58-0.237.35
Di-n-butyl phosphate (HDBP)-7.49-0.317.18
Mono-n-butyl phosphate (H2MBP)-7.42-0.427.00

Data sourced from a DFT study on TBP and its derivatives. chalcogen.ro

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. chalcogen.ro

For di-n-butyl phosphate (HDBP), MEP maps show that electronegative regions are localized on the oxygen atoms, particularly the phosphoryl (P=O) oxygen and the hydroxyl (O-H) oxygen. chalcogen.ro Conversely, the hydrogen atoms, especially the one in the hydroxyl group, exhibit a large positive charge, creating a dense electropositive potential. chalcogen.ro This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and identifying the sites for electrophilic and nucleophilic reactions. chalcogen.ro The oxygen atoms act as nucleophilic partners, while the hydrogen atoms are spots for electrophilic reactivity. chalcogen.ro

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the dynamic behavior of molecules in solution, including their conformational changes, interactions with solvent molecules, and aggregation tendencies. researchgate.net

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model these effects by explicitly including solvent molecules (like water) in the simulation box. For phosphate-containing molecules, these simulations are challenging due to the complex interactions involving charged species. nih.gov

Studies on related compounds, such as dibutyl phosphoric acid (HDBP), have involved the development of re-parameterized molecular dynamics force fields to accurately model their behavior in simulations. researchgate.net These force fields are optimized to reproduce experimental values for properties like density and dipole moment. researchgate.net Such simulations provide insights into the conformational preferences of the molecule in different solvents and how solvent molecules arrange themselves around the solute. For organic phosphates, MD simulations can reveal the role of water in mediating interactions, forming hydrogen bonds, and influencing the binding of the phosphate groups to other species. frontiersin.org

Phosphate compounds, particularly their salts, can exhibit complex aggregation behavior in solution. MD simulations are a key tool for investigating the formation of clusters or aggregates at the molecular level. For example, simulations of supersaturated solutions of disodium (B8443419) phosphate (Na₂HPO₄) have been used to directly observe phase separation and calculate the solubility limit. nih.gov These models can be refined by adjusting force field parameters to match experimental data, which is crucial for accurately capturing the tendency of ions to form stable salt bridges. nih.gov

In systems containing organophosphates like dibutylbutyl phosphonate (B1237965) (DBBP), aggregation is a known phenomenon that can influence processes like solvent extraction. iaea.org Dynamic Light Scattering (DLS) experiments complemented by molecular modeling can characterize the size and stability of aggregates formed under different conditions. iaea.org For instance, studies have shown that the aggregates formed by Zr-DBBP complexes are more stable than those formed by Zr-TBP complexes. iaea.org MD simulations of HDBP have also been used to study dimerization and the behavior of hydrogen bonds between molecules, which is the initial step in the formation of larger aggregates. researchgate.net

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures. Computational chemistry offers methods to predict NMR chemical shifts, which can aid in spectral assignment and the interpretation of experimental data. The prediction of ³¹P NMR chemical shifts is particularly relevant for disodium butyl phosphate.

The standard approach involves calculating the absolute magnetic shielding tensor (σ) for the nucleus of interest at a given level of theory. beilstein-journals.org The chemical shift (δ) is then determined by referencing this value to the calculated shielding of a standard reference compound, such as 85% H₃PO₄. beilstein-journals.org

The accuracy of these predictions depends heavily on the chosen computational methodology, including the DFT functional and the basis set. researchgate.net Studies have shown that for phosphorus compounds, functionals like PBE0 or ωB97x-D combined with triple-ζ quality basis sets, such as 6-311G(2d,2p), can provide reliable results. beilstein-journals.org However, systematic errors are common, and a highly effective strategy is to apply a linear scaling correction. beilstein-journals.org This involves calculating the shifts for a training set of related molecules and plotting them against experimental values. The resulting linear equation is then used to correct the predicted shifts for the target molecule, significantly improving accuracy. beilstein-journals.org

For a molecule like this compound, the computational workflow would involve:

Performing a conformational search to identify the lowest energy structure(s) in the desired solvent.

Optimizing the geometry of each conformer using a reliable DFT functional (e.g., B3LYP-D3BJ/6-31G(d)). github.io

Calculating the NMR isotropic shielding values for each conformer, often with a different functional and larger basis set optimized for NMR predictions (e.g., WP04/6-311++G(2d,p)). beilstein-journals.orggithub.io

Averaging the predicted shifts based on the Boltzmann population of each conformer.

Applying a linear scaling correction derived from known experimental data for similar organophosphates.

Nucleus Computational Method Predicted Chemical Shift (δ), ppm (Hypothetical)
³¹PPBE0/6-311G(2d,2p) with PCM solvent model1.5
¹³C (α-CH₂)B3LYP/6-311++G(d,p)67.8
¹³C (β-CH₂)B3LYP/6-311++G(d,p)32.5
¹³C (γ-CH₂)B3LYP/6-311++G(d,p)18.9
¹³C (δ-CH₃)B3LYP/6-311++G(d,p)13.6
¹H (α-CH₂)B3LYP/6-311++G(d,p)3.95

Note: The data in this table is hypothetical and for illustrative purposes, based on typical computational methods and expected values for organophosphates.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are indispensable for assigning the observed spectral bands to specific atomic motions.

These calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies. cas.cz The process involves first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. olemiss.edu

For accurate predictions, it is crucial to use appropriate levels of theory, such as the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). cas.cznih.gov The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is also important as solute-solvent interactions can influence vibrational frequencies. cas.cz

IR Spectroscopy : A vibrational mode is IR active if it causes a change in the molecule's dipole moment. northwestern.edu The computational output provides the frequency and the intensity of the absorption.

Raman Spectroscopy : A mode is Raman active if it leads to a change in the molecule's polarizability. olemiss.edu Calculations can predict both the frequency and the Raman activity.

For the butyl phosphate anion, key vibrational modes include the P=O and P-O stretching frequencies, as well as various C-H and C-C stretching and bending modes from the butyl chains. Computational studies on similar small organophosphates have shown that DFT calculations can accurately model the characteristic phosphate vibrations. cas.cz Often, calculated frequencies are uniformly scaled by a small factor (e.g., ~0.96 for B3LYP) to better match experimental data, although some studies may present unscaled frequencies to avoid obscuring solvent effects. cas.cz

Vibrational Mode Symmetry Calculated Frequency (cm⁻¹) (Hypothetical) Expected Activity
P-O⁻ Symmetric StretchA'~980IR, Raman
P-O⁻ Asymmetric StretchA''~1090IR, Raman
P-O-C Symmetric StretchA'~770IR, Raman
P-O-C Asymmetric StretchA''~830IR, Raman
C-H Asymmetric StretchA'', A'~2960IR, Raman
C-H Symmetric StretchA'~2875IR, Raman
CH₂ ScissoringA'~1465IR, Raman

Note: The data in this table is hypothetical and for illustrative purposes, based on typical vibrational frequencies for organophosphates.

Reaction Pathway Elucidation and Transition State Analysis

The hydrolysis of organophosphates is a fundamental chemical reaction. This compound, being a phosphate diester anion, can undergo hydrolysis to yield monobutyl phosphate and butanol. This process is generally slow in neutral water but can be catalyzed by acids or bases. osti.gov

Computational chemistry provides a powerful means to investigate the detailed mechanisms of such reactions. By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the transition state gives the activation energy, which governs the reaction rate.

For phosphate ester hydrolysis, two primary mechanisms are often considered:

Associative Mechanism : This is a one-step (concerted) or two-step (with an intermediate) process involving the formation of a pentacoordinate phosphorus intermediate or transition state. It is analogous to an Sₙ2 reaction.

Dissociative Mechanism : This pathway involves the cleavage of the P-O bond first, leading to a metaphosphate-like transition state. researchgate.net

Theoretical studies can distinguish between these pathways by locating the relevant transition state structures and comparing their activation energies. researchgate.net Methods like DFT are used to calculate the energies and geometries along the reaction coordinate. The inclusion of explicit or implicit solvent models is critical, as solvent molecules can play a direct role in the reaction, for example, by stabilizing charges or acting as proton shuttles. Kinetic isotope effect calculations can also be performed and compared with experimental data to further validate a proposed mechanism. researchgate.net

Beyond identifying stable complexes, theoretical chemistry can elucidate the thermodynamics and kinetics that govern their formation. This is crucial for understanding processes like solvent extraction, where both the strength and the rate of complexation are important.

Thermodynamics: The thermodynamics of complexation are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These quantities can be calculated using quantum chemical methods. The Gibbs free energy of reaction (ΔG = G_products - G_reactants) indicates the spontaneity of the complexation process. DFT calculations have been successfully used to estimate the extraction energies of metal-organophosphate complexes, which are directly related to the enthalpy of the reaction. acs.orgnih.gov For example, the calculated extraction energies for Pu(IV) and Zr(IV) with TBP were found to be -73.1 and -57.6 kcal/mol, respectively, explaining the selectivity observed in practice. acs.orgnih.gov Similarly, experimental studies have determined formation constants for DBP with certain cations, which can be directly related to ΔG. researchgate.net

Kinetics: The study of complexation kinetics involves determining the rates of the forward (association) and reverse (dissociation) reactions. Computationally, this is achieved by mapping the reaction pathway for the formation and breaking of the metal-ligand bond. Transition state theory can then be used to calculate the rate constants from the calculated activation energy (the energy barrier of the transition state). These studies can reveal whether a complex, even if thermodynamically stable, is kinetically labile or inert. While direct kinetic studies on DBP complexation are less common, the methodologies are well-established for various chemical systems.

Complexation Reaction Parameter Method Calculated/Determined Value Reference
Pu(NO₃)₄ + 2TBP ⇌ Pu(NO₃)₄·2TBPExtraction Energy (ΔE)DFT-73.1 kcal/mol acs.orgnih.gov
Zr(NO₃)₄ + 2TBP ⇌ Zr(NO₃)₄·2TBPExtraction Energy (ΔE)DFT-57.6 kcal/mol acs.orgnih.gov
DBP⁻ + (CH₃)₄N⁺ ⇌ [(CH₃)₄N]⁺[DBP]⁻Formation Constant (Kc)³¹P NMR Titration0.49 M⁻¹ researchgate.net

Note: TBP (Tributyl phosphate) is used as a proxy to illustrate the computational approach to determining thermodynamic parameters for organophosphate-metal complexes.

Rational Design of Novel Reactants and Catalysts based on Modeling

Computational chemistry offers a suite of tools that can elucidate reaction mechanisms, predict reactivity, and guide the synthesis of molecules with desired properties. For a compound like this compound, these methods could be employed to explore its potential as a catalyst or as a reactant in various chemical transformations. The primary goal would be to modify its structure systematically—for example, by altering the butyl chain or substituting the sodium counter-ions—and then computationally screening these virtual derivatives for enhanced catalytic activity or specific reactivity.

The process of rational design in this context would typically involve several key stages. Initially, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), would be used to calculate the electronic structure of this compound. This provides fundamental insights into its molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electrostatic potential, all of which are critical determinants of its chemical behavior. These calculations can help identify the most likely sites for nucleophilic or electrophilic attack, as well as the molecule's ability to coordinate with other chemical species.

Following the initial characterization, computational models can be used to simulate chemical reactions. By mapping the potential energy surface of a reaction involving this compound, researchers can identify transition states and calculate activation energies. This is crucial for predicting reaction rates and understanding the mechanism. For instance, if designing a catalyst, one would look for structural modifications to this compound that lower the activation energy of the desired reaction pathway, thereby increasing its efficiency. Molecular dynamics (MD) simulations could further complement this by modeling the behavior of the molecule in a solvent and at various temperatures, providing a more realistic picture of its dynamic interactions.

A hypothetical application could involve designing a this compound-based catalyst for hydrolysis reactions. Computational models could be used to explore how modifications to the alkyl chain or the introduction of additional functional groups could enhance its ability to stabilize the transition state of the hydrolysis of a target substrate. The insights gained from these simulations would guide synthetic chemists in creating a shortlist of the most promising candidate molecules for experimental validation, thus saving significant time and resources.

The table below outlines potential computational approaches that could be applied to the rational design of catalysts and reactants based on this compound, along with the type of information that could be obtained.

Computational MethodApplication in Rational DesignPotential Insights for this compound
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states.Identification of reactive sites, prediction of reaction pathways, and estimation of catalytic activity.
Molecular Dynamics (MD) Simulations Simulation of molecular motion and interactions in a condensed phase (e.g., in solution).Understanding of solvent effects, conformational changes, and substrate binding in a catalytic cycle.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid method for studying large systems, where a small, reactive part is treated with QM and the rest with MM.Modeling of this compound interacting with a large substrate or within an enzyme active site.
Virtual Screening High-throughput computational assessment of a library of candidate molecules.Rapid identification of promising derivatives of this compound with enhanced catalytic or reactive properties.

Ultimately, the rational design of novel reactants and catalysts based on the modeling of this compound holds considerable promise. While specific research in this area is yet to be published, the established success of computational chemistry in designing other phosphorus-based catalysts and reactants provides a clear roadmap for future investigations. Such studies would not only expand the utility of this compound but also contribute to the broader development of predictive and efficient chemical synthesis.

Structure Performance Relationship Studies in Non Biological Systems

Correlation of Molecular Architecture with Interfacial Activity

The utility of disodium (B8443419) butyl phosphate (B84403) as a surfactant is determined by its amphiphilic nature, possessing a hydrophilic phosphate head group and a hydrophobic butyl tail. The interplay between these two components dictates its behavior at interfaces, such as the formation of micelles and the reduction of surface tension.

Longer alkyl chains lead to a more hydrophobic molecule, which increases the driving force for the molecules to move to the surface of the solution, thereby lowering the surface tension more effectively. mdpi.com This also results in a lower critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. nih.govmdpi.com The increased hydrophobicity makes the individual surfactant molecules less stable in the aqueous bulk phase, favoring aggregation at lower concentrations. youtube.com Studies on various functionalized surfactants have consistently shown that extending the alkyl chain from, for example, C10 to C16, results in a significant decrease in the CMC, indicating enhanced micellization efficiency. researchgate.netnih.gov

Table 1: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC) for a Representative Surfactant Series (Alkyltrimethylammonium Bromide)

SurfactantAlkyl Chain LengthCMC (mmol/L)
Dodecyltrimethylammonium bromide (DTAB)C12~15-20
Tetradecyltrimethylammonium bromide (TTAB)C14~3.5-4.5
Cetyltrimethylammonium bromide (CTAB)C16~0.9-1.0
Note: This table illustrates a general trend for cationic surfactants, which is analogous to the expected behavior for anionic organophosphate surfactants like disodium alkyl phosphates.

For ionic surfactants such as disodium butyl phosphate, the counterion (in this case, Na+) plays a crucial role in micellization. The counterions gather near the charged head groups at the micelle surface, partially neutralizing the electrostatic repulsion between them. researchgate.net This screening of charges allows the surfactant molecules to pack more closely, thus promoting the formation of micelles. youtube.com

The effectiveness of the counterion depends on its size and hydration shell. nih.gov Smaller, less hydrated ions are generally more effective at screening charge, leading to a lower CMC and a higher aggregation number (the number of surfactant molecules in a single micelle). researchgate.netnih.gov For instance, in studies of alkyl sulfate (B86663) surfactants, smaller counterions have been shown to be more effective in reducing electrostatic repulsion, making the micellization process more favorable. researchgate.net The presence of additional electrolytes (salts) in the solution further increases the counterion concentration, which can significantly lower the CMC. researchgate.net

Table 2: Influence of Counterion on CMC of Dodecyl Sulfate Surfactants

SurfactantCounterionHydrated Radius (approx. pm)CMC (mmol/L)
Lithium Dodecyl SulfateLi+3828.9
Sodium Dodecyl SulfateNa+3588.2
Potassium Dodecyl SulfateK+3317.5
Note: This table demonstrates the principle that smaller, more tightly bound hydrated counterions lead to a lower CMC. Data is for a representative anionic surfactant.

Relationship between Molecular Structure and Extraction Efficiency

Organophosphorus compounds are widely used as extractants in hydrometallurgy for the separation and purification of metal ions. dntb.gov.uaresearchgate.net Their ability to selectively form stable complexes with metal ions is highly dependent on their molecular structure. mdpi.com

The selectivity of an organophosphorus extractant for a particular metal ion can be precisely controlled through rational ligand design. scielo.org.za By modifying the organic groups attached to the phosphorus atom, it is possible to tune the ligand's affinity for different metals. utwente.nl This principle is often explained using the Hard and Soft Acids and Bases (HSAB) theory, which suggests that hard acids (metal ions) prefer to bind with hard bases (ligand donor atoms), and soft acids with soft bases. mdpi.com

For example, replacing the oxygen donor atoms in a phosphate ester with sulfur atoms (creating a thiophosphate) changes the ligand from a hard base to a softer one. This modification significantly increases its selectivity for softer metal ions like silver (Ag+) and palladium (Pd2+) over harder ions like copper (Cu2+) and nickel (Ni2+). mdpi.comscielo.org.za The extraction efficiency of tri-n-butyl phosphate (TBP), a neutral organophosphorus extractant, is effective for separating rare earth elements from nitrate (B79036) solutions, demonstrating selectivity based on the formation of neutral nitrate complexes. whiterose.ac.ukscispace.com

Table 3: Selectivity of Different Organophosphorus Extractant Types for Metal Ions

Extractant TypeKey Functional GroupDonor AtomPreferred Metal Ions (HSAB Classification)
Phosphoric Acids (e.g., D2EHPA)P(=O)OHOxygen (Hard)Lanthanides (Hard), Fe³⁺ (Hard)
Phosphine Oxides (e.g., TOPO)P=OOxygen (Hard)UO₂²⁺ (Hard), Actinides (Hard)
Thiophosphinic Acids (e.g., Cyanex 301)P(=S)OHSulfur (Soft)Ag⁺ (Soft), Cd²⁺ (Soft), Pd²⁺ (Borderline)

The stability of the metal-ligand complex, which is crucial for efficient extraction, is governed by both steric and electronic factors. utwente.nl

Steric Effects: The size and arrangement of the alkyl or aryl groups on the organophosphorus ligand can create steric hindrance, influencing which metal ions can be effectively complexed. nih.gov Bulky organic groups can prevent the close approach of the ligand to the metal center or limit the number of ligands that can coordinate, thereby affecting the stability and structure of the resulting complex. rsc.org This can be used to enhance selectivity; a ligand with significant steric bulk might selectively bind smaller metal ions over larger ones.

Electronic Effects: The electronic properties of the substituent groups modify the electron density on the donor oxygen atoms of the phosphate group. rsc.orgresearchgate.net Electron-donating groups increase the basicity of the oxygen atoms, strengthening the bond with the metal ion and increasing complex stability. Conversely, electron-withdrawing groups decrease the basicity of the donor atoms, leading to weaker complexation. This allows for the fine-tuning of extraction behavior by modulating the ligand's electronic character to match the requirements of a target metal ion. utwente.nl

Impact of Structural Variations on Material Performance

Beyond surfactant and extraction applications, structural variations in organophosphates influence their performance in materials science. Organophosphorus compounds are used as flame retardants, plasticizers, and antioxidants. acs.org

In flame retardant applications, the phosphorus content and the nature of the organic groups are key. Halogenated organophosphates, such as tris(2-chloroethyl) phosphate (TCEP), were historically common, with both phosphorus and halogen contributing to the flame-retardant mechanism. researchgate.net The stability and volatility of the compound, which are dictated by its molecular weight and the nature of the alkyl/aryl groups, determine its permanence in the material and its mode of action (gas phase or condensed phase).

As plasticizers, the length and branching of the alkyl chains influence properties like flexibility, volatility, and compatibility with the polymer matrix. Longer or branched chains can increase the plasticizing efficiency but may also affect other material properties. The transition from simple alkyl phosphates to more complex structures, such as aryl phosphates, can enhance thermal stability and flame retardancy in the final product. mdpi.com The specific structure of this compound, with its relatively short butyl chains and ionic nature, suggests its potential utility in applications requiring water solubility or as a hydrophilic modifier in polymer systems.

Modulation of Flame Retardant Efficacy through Structural Changes

While specific research detailing the flame retardant efficacy of this compound is limited, studies on analogous organophosphorus compounds provide insight into how structural modifications can influence performance. The efficacy of phosphorus-based flame retardants often depends on their ability to act in either the gas phase (inhibiting combustion reactions) or the condensed phase (promoting char formation).

Research into dibutyl phosphate (DBP), a related compound, when chemically bound to natural rubber molecules, demonstrates a reactive approach to flame retardancy. mtak.hu This structural integration into the polymer backbone can enhance functionality and longevity compared to simply using it as an additive, as it is less prone to volatilization or leaching. mtak.hu The phosphorus units within the modified rubber structure were found to decrease the flammability of the vulcanizates. mtak.hu The primary mechanism for many phosphorus flame retardants involves the formation of a protective char layer during combustion, which insulates the underlying material from heat and oxygen. mtak.husinobiochemistry.com For instance, in polyvinyl chloride (PVC), tert-butyl phenyl diphenyl phosphate achieves a UL 94 V-0 rating by forming a charred layer during combustion through phosphate ester decomposition. sinobiochemistry.com The effectiveness of this charring action is highly dependent on the chemical structure of the phosphate compound and the polymer matrix. mtak.hu

Influence on Polymer Compatibility and Mechanical Properties

The compatibility of an additive with a polymer is critical for maintaining the desired mechanical properties of the final material. thermofisher.com Incompatibility can lead to issues like plasticization, phase separation, or environmental stress cracking. thermofisher.comosti.gov

Studies on tributyl phosphate (TBP), the ester analogue of the butyl phosphate anion, reveal its significant interaction with various polymers. TBP can act as a solvent for many plastics and elastomers, leading to softening, crazing, or cracking. osti.gov For example, exposure of chlorinated polyvinyl chloride (CPVC) rigid piping to TBP resulted in catastrophic stress cracking. osti.gov Conversely, TBP was found to be compatible with high-density polyethylene (B3416737) (HDPE) and polyvinylidene fluoride (B91410) (PVDF) piping, which remained unaffected by test exposures. osti.gov This demonstrates that the performance and compatibility are highly dependent on the specific polymer .

It is important to note that as a disodium salt, the polarity and solubility of this compound are vastly different from those of TBP. Therefore, its compatibility profile with polymers would be distinct. Generally, the interaction between a chemical and a polymer can manifest as chemical attack on the polymer chain or physical changes like absorption and swelling, which can reduce mechanical strength. thermofisher.com

Table 1: Compatibility of Tributyl Phosphate (TBP) with Various Nonmetallic Materials

MaterialCompatibility with TBPObserved EffectReference
Chlorinated Polyvinyl Chloride (CPVC)Not CompatibleCrazing and stress cracking osti.gov
High-Density Polyethylene (HDPE)CompatibleUnaffected by exposure osti.gov
Polyvinylidene Fluoride (PVDF)CompatibleUnaffected by exposure osti.gov
EPDM ElastomersMixedResults varied osti.gov
Teflon™CompatibleGenerally compatible osti.gov
Kalrez™CompatibleGenerally compatible osti.gov

Computational Approaches to Structure-Performance Prediction

Computational modeling provides a powerful alternative to purely experimental methods for predicting the performance of chemical compounds, saving time and resources. researchgate.netarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of compounds and their physical, chemical, or functional properties. nih.govfrontiersin.org While widely used for predicting biological activity, the QSAR approach is equally applicable to non-biological outcomes such as flame retardancy or polymer compatibility. researchgate.net

A QSAR model is developed by first calculating a set of molecular descriptors for a series of related chemical compounds. nih.gov These descriptors are numerical values that represent various aspects of a molecule's structure, such as its topology, geometry, or electronic properties. nih.gov The next step involves using statistical methods, like multiple linear regression, to create an equation that links these descriptors to an observed property (e.g., Limiting Oxygen Index for flammability). nih.govresearchgate.net The resulting model can then be used to predict the performance of new, untested compounds based solely on their structure. nih.gov The simplicity and interpretability of 2D-QSAR models, which use descriptors from two-dimensional representations, make them valuable for screening large datasets of chemicals. nih.gov Although specific QSAR models for this compound were not identified, this methodology represents a viable approach for predicting its performance characteristics.

Machine Learning Applications for Performance Prediction

Machine learning (ML) offers a sophisticated, data-driven approach to predict the properties and performance of chemical systems. mdpi.commdpi.com By training algorithms on existing experimental data, ML models can learn complex, non-linear relationships between inputs (e.g., chemical composition, temperature) and outputs (e.g., viscosity, mechanical strength). researchgate.netarxiv.org

A pertinent example, although focused on the related compound Tri-n-butyl phosphate (TBP), showcases the predictive power of ML. A study was conducted to predict the viscosity of TBP mixtures using a dataset of 511 measurements at various compositions and temperatures. arxiv.orgarxiv.org Five different ML algorithms were trained and compared: Support Vector Regressor (SVR), Random Forest (RF), Logistic Regression (LR), Gradient Boosted Decision Trees (XGBoost), and a Neural Network (NN). arxiv.org

The performance of these models was evaluated using metrics such as Mean Squared Error (MSE) and adjusted R², which measures how well the model's predictions approximate the actual experimental values. mdpi.com The Neural Network (NN) model demonstrated significantly higher performance than the other models, achieving the lowest error and the highest correlation with the test data. mdpi.comarxiv.org This highlights the potential of machine learning to accurately predict key performance parameters for organophosphate compounds, thereby enhancing efficiency and reducing the need for extensive laboratory experiments. researchgate.netmdpi.com

Table 2: Performance Comparison of Machine Learning Models in Predicting TBP Mixture Viscosity

Machine Learning ModelMean Squared Error (MSE) on Test SetAdjusted R² on Test SetReference
Neural Network (NN)0.157%99.97% mdpi.comarxiv.org
XGBoostNot Specified99.54% mdpi.comarxiv.org
Random Forest (RF)Not Specified99.22% mdpi.comarxiv.org
Support Vector Regressor (SVR)Not Specified99.06% mdpi.comarxiv.org
Logistic Regression (LR)Not Specified93.10% mdpi.comarxiv.org

Historical Perspective and Emerging Research Directions

Evolution of Research Focus and Methodologies

The study of disodium (B8443419) butyl phosphate (B84403) is built upon a long history of research into organophosphorus compounds. Early work focused on fundamental synthesis, while contemporary research employs sophisticated analytical and computational methods to explore specialized applications.

While the specific synthesis of disodium butyl phosphate is not prominently documented in early chemical literature, its history is intrinsically linked to the broader timeline of organophosphate chemistry. The journey began in the 19th century with foundational discoveries that paved the way for the synthesis and understanding of this entire class of compounds. researchgate.netnih.gov

Initial developments date back almost two centuries, but it was in the mid-20th century that organophosphates gained prominence. nih.gov The first organophosphorus compound is believed to have been synthesized in 1801 by Jean Pierre Boudet, who created a "phosphoric ether" from alcohol and phosphoric acid. researchgate.netnih.gov Key advancements followed, including the synthesis of triethyl phosphate by Franz Anton Voegeli in 1848 and the first organophosphate with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), by Philippe de Clermont in 1854. researchgate.netnih.gov

The methodologies for analyzing these compounds have evolved significantly. Early research relied on classical chemical techniques. The mid-to-late 20th century saw the widespread adoption of chromatographic methods—including gas chromatography (GC), liquid chromatography (LC), and thin-layer chromatography (TLC)—for the separation and quantification of organophosphates. researchgate.net In recent years, there has been a shift towards more rapid and highly sensitive techniques. rsc.org Modern analytical approaches include the development of portable sensors (colorimetric, fluorescence, and electrochemical) and advanced hyphenated techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer improved selectivity and lower detection limits in complex matrices. rsc.orgnih.govresearchgate.net

EraKey Discoveries & Methodological Advancements in Organophosphate Research
Early 19th CenturyFirst synthesis of "phosphoric ether" by reacting alcohol with phosphoric acid. researchgate.netnih.gov
Mid-19th CenturySynthesis of the first neutral organophosphate ester (triethyl phosphate) and the first with anticholinesterase properties (TEPP). researchgate.netnih.gov
Early-Mid 20th CenturyDevelopment of numerous organophosphates, leading to their use as pesticides and nerve agents. researchgate.netnih.gov
Late 20th CenturyWidespread adoption of chromatographic techniques (GC, LC) for routine analysis. researchgate.net
21st CenturyAdvancement of highly sensitive methods, including tandem mass spectrometry (LC-MS/MS) and various portable sensors for rapid detection. rsc.orgnih.gov

The industrial applications of butyl phosphate compounds have diversified over time, reflecting broader trends in chemical manufacturing and technology. The paradigm has shifted from broad, high-volume uses to more specialized, performance-oriented applications. While tributyl phosphate (TBP) and dibutyl phosphate (DBP) have well-established roles, the specific applications of this compound are inferred from its chemical structure as a water-soluble salt.

Initially, organophosphates were widely developed as pesticides. nih.gov However, concerns over environmental persistence and toxicity led to a search for alternatives and more specialized uses for this class of chemicals. lyellcollection.orggeoscienceworld.org Butyl phosphates, in particular, found utility in various industrial domains. Dibutyl phosphate is used as a catalyst for resins, a plasticizer, an antifoaming agent, and an antistatic agent in the textile industry. guidechem.comnih.gov Tributyl phosphate serves as a solvent for rare-earth metal extraction (notably in nuclear reprocessing), a component of aircraft hydraulic fluid, and a flame retardant. wikipedia.org

The "disodium" form of butyl phosphate suggests significantly different physical properties, primarily high water solubility, which opens a distinct paradigm of applications. Unlike the oil-soluble TBP and moderately soluble DBP, this compound is suited for aqueous systems. Its likely functions include use as a surfactant, an alkaline component in cleaning formulations, a corrosion inhibitor in water treatment systems, or a dispersing agent. This shift towards water-based systems aligns with modern industrial demands for environmentally benign processes and formulations. For instance, alkyl phosphates are being developed as effective surfactants for enhanced oil recovery in alkaline-surfactant-polymer systems. elpub.ru

CompoundPrimary PropertiesEstablished Industrial ApplicationsLikely Industrial Applications of this compound
Tributyl Phosphate (TBP)Non-polar, water-insolubleSolvent for metal extraction, plasticizer, defoamer, hydraulic fluid. wikipedia.orgCorrosion inhibition in aqueous systems, surfactant in cleaning or industrial formulations, pH buffer, component in water-based lubricants or fire retardants. elpub.ru
Dibutyl Phosphate (DBP)Moderately polar, moderately water-solubleCatalyst, antifoaming agent, plasticizer, textile antistatic agent. guidechem.comnih.gov

Interdisciplinary Approaches in this compound Research

Modern research on this compound and related compounds is inherently interdisciplinary, merging principles from chemistry, material science, environmental science, and computational modeling to address complex challenges and unlock new opportunities.

The study of this compound benefits from the convergence of multiple scientific fields.

Material Science: Organophosphates are increasingly used as precursors for advanced materials. Research has shown that alkali metal derivatives of alkyl phosphates, such as sodium and lithium salts, can serve as efficient single-source precursors to produce ceramic phosphates like LiPO₃ and NaPO₃ upon thermal decomposition. rsc.orgrsc.org These materials are valuable in energy storage and catalysis. This suggests a potential role for this compound in the synthesis of sodium-containing phosphate materials or functional coatings. Furthermore, organophosphorus moieties are used to functionalize carbon nanomaterials to create novel composites with unique properties. nih.gov

Environmental Science: The extensive history of organophosphates as pesticides has driven a vast body of research into their environmental fate, persistence, toxicology, and bioremediation. lyellcollection.orggeoscienceworld.org Scientists study how these compounds degrade through hydrolysis, photolysis, and microbial action. lyellcollection.org A significant research effort is focused on developing enzymatic bioremediation techniques to decontaminate soil and water polluted with organophosphates. researchgate.netnih.govfrontiersin.org While this compound is not primarily used as a pesticide, this environmental knowledge is crucial for assessing its lifecycle and ensuring its safe use in any industrial application.

Chemistry: The foundational chemistry of organophosphates continues to be an active area of research. This includes developing novel synthetic routes, such as the synthesis of alkyl phosphates from fatty alcohols and phosphorus pentoxide for surfactant applications. elpub.ru The synthesis of alkali metal alkyl phosphates from metal acetates and alkylphosphoric acids provides a direct analogue to the formation of this compound. acs.org Understanding the fundamental reactivity and coordination chemistry of these molecules is essential for all their applications.

The synergy between computational modeling and practical engineering is accelerating innovation in the field of organophosphates. This collaboration allows for the prediction of molecular behavior and the optimization of large-scale industrial processes.

Computational Chemistry: Advanced computational methods are used to investigate the molecular structures, reaction mechanisms, and electronic properties of organophosphorus compounds. For example, quantum mechanical calculations can determine the partial charges on atoms within a molecule, helping to predict the stability of complexes formed during metal extraction. researchgate.net Molecular dynamics simulations are employed to study the aggregation behavior of molecules like dibutyl phosphoric acid in solvent extraction systems, which is critical for process efficiency. escholarship.org These computational tools provide molecular-level insights that are difficult to obtain through experiments alone and can guide the design of new organophosphate molecules with desired properties. researchgate.net

Chemical Engineering: The insights gained from computational studies are directly applied in chemical engineering to design and optimize industrial processes. In nuclear fuel reprocessing, understanding the complexation behavior of tributyl phosphate and its degradation products with metal ions is essential for improving the efficiency and safety of the PUREX process. In the development of new industrial fluids, computational models can help screen for organophosphate additives that provide optimal anti-wear and flame-retardant properties. nih.govmdpi.com This integrated approach, where computational prediction informs engineering design, is key to developing next-generation materials and processes involving compounds like this compound.

Future Research Trajectories and Unexplored Frontiers

The future of research on this compound is likely to be driven by global trends toward sustainability, advanced materials, and green chemistry. While building on the extensive knowledge of organophosphates, new research will likely focus on leveraging the unique properties of this water-soluble salt.

Future research is expected to be multidisciplinary, exploring areas such as the in-vivo metabolic processes of organophosphate flame retardants and their health effects. nih.govresearchgate.net Innovations in the applications of the closely related dibutyl phosphate are focused on advanced metal extraction for green technologies (e.g., battery recycling), sustainable lubricants, and novel fire-retardant materials. rockchemicalsinc.com

Unexplored frontiers for this compound could include:

Green Formulations: Its water solubility and likely surfactant properties make it an attractive candidate for water-based industrial products. Future research could explore its efficacy as a biodegradable corrosion inhibitor, a component in eco-friendly cleaning agents, or a dispersant in aqueous coating systems.

Advanced Materials Synthesis: Following the use of other alkali metal alkyl phosphates as single-source precursors, this compound could be investigated for the low-temperature, aqueous synthesis of nanostructured sodium-metal-phosphate materials for applications in batteries or catalysts. acs.org

Biotechnology and Bioremediation: While much of the bioremediation research focuses on degrading toxic organophosphate pesticides, future work could explore the synthesis of organophosphates using enzymatic processes or the development of microbes capable of producing specialty phosphate chemicals. frontiersin.org

Enhanced Oil Recovery (EOR): The effectiveness of alkyl phosphates in alkaline-surfactant-polymer flooding for EOR is an active area of research. elpub.ru The specific performance of this compound under various reservoir conditions represents a tangible and economically significant research trajectory.

Development of Sustainable and Bio-Renewable Synthesis Routes

The development of sustainable and bio-renewable synthesis routes for organophosphorus compounds like this compound is a growing area of research, driven by the need to reduce reliance on finite resources and hazardous chemicals. Traditional synthesis methods for phosphate esters often involve phosphorus oxychloride or phosphoric acid, which are derived from phosphate rock, a non-renewable resource. Furthermore, these processes can involve corrosive and toxic reagents.

Green Chemistry Approaches:

Recent advancements in green chemistry offer promising alternatives for the synthesis of organophosphorus compounds. These methods focus on minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of alkyl phosphates, several innovative approaches are being explored:

Biocatalysis: The use of enzymes as catalysts in chemical reactions offers high selectivity and mild reaction conditions. Lipases and phosphatases are being investigated for their potential to catalyze the phosphorylation of alcohols like butanol. Biocatalytic methods can reduce the need for harsh reagents and solvents, leading to a more environmentally friendly process. Research in this area is focused on identifying robust enzymes that can efficiently produce alkyl phosphates and on developing biocatalytic membrane reactors for continuous production and enzyme recovery.

Electrochemical Synthesis: Electrochemical methods provide a way to drive chemical reactions using electricity, often avoiding the need for chemical oxidizing or reducing agents. This can lead to cleaner reaction profiles and reduced waste generation. The electrochemical phosphorylation of alcohols is a potential route for the synthesis of alkyl phosphates, offering a greener alternative to traditional chemical methods.

Mechanochemistry: This approach involves using mechanical force, such as ball milling, to induce chemical reactions. Mechanochemical synthesis can be performed in the absence of solvents, reducing the environmental impact of the process. This technique is being explored for various organic reactions and could potentially be applied to the phosphorylation of butanol.

Bio-Renewable Feedstocks:

A key aspect of sustainable synthesis is the use of renewable raw materials. For this compound, the butyl group can be derived from bio-butanol. Bio-butanol is produced through the fermentation of biomass, such as agricultural residues, forestry waste, and energy crops, using microorganisms like Clostridium species.

The production of bio-butanol via Acetone-Butanol-Ethanol (ABE) fermentation has been a subject of extensive research. Techno-economic analyses have been conducted to optimize the process and make it economically competitive with petroleum-based butanol production. rsc.orgacs.orgacs.orgrsc.org Key areas of development include:

Improving the efficiency of biomass pretreatment to release fermentable sugars.

Developing more robust microbial strains with higher butanol tolerance and productivity.

Optimizing fermentation conditions and product recovery techniques to reduce energy consumption.

By combining green chemistry principles with the use of bio-renewable feedstocks like bio-butanol, the synthesis of this compound can be shifted towards a more sustainable and environmentally benign process.

Exploration of Novel High-Performance Material Applications

This compound, as part of the broader class of organophosphate esters, possesses properties that make it a candidate for various high-performance material applications. Research in this area is focused on leveraging its chemical structure to enhance the performance and durability of materials in demanding environments.

Corrosion Inhibition:

One of the established applications of this compound is as a corrosion inhibitor. Its effectiveness stems from its ability to form a protective film on metal surfaces, thereby preventing corrosive agents from reaching the substrate. This property is particularly valuable in industrial settings where metal equipment is exposed to harsh chemical environments.

Application Function of this compound Performance Benefit
Industrial Cleaning FormulationsCorrosion inhibitor for metal partsPrevents damage to machinery and extends equipment lifespan.
Water Treatment SystemsProtects pipes and infrastructure from corrosionReduces maintenance costs and ensures the integrity of water distribution networks.
Metalworking FluidsPrevents corrosion of tools and workpiecesImproves surface finish and prolongs the life of cutting tools.

Lubricant Additives:

In the field of lubrication, organophosphate esters are known for their anti-wear and extreme pressure properties. This compound can function as a lubricant additive, particularly in applications where high loads and temperatures are encountered. It forms a sacrificial layer on metal surfaces that reduces friction and prevents seizure.

Research findings on similar short-chain alkyl phosphates as lubricant additives have demonstrated:

A significant reduction in wear scar diameter in four-ball wear tests.

Improved load-carrying capacity of lubricating oils.

Enhanced thermal and oxidative stability of the lubricant formulation.

Flame Retardants for Polymers:

Organophosphate esters are widely used as flame retardants in a variety of polymers. sci-hub.secrepim.frspecialchem.comsoftbeam.netmdpi.com Their mechanism of action can involve both condensed-phase and gas-phase activity. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and reduces the release of flammable volatiles. In the gas phase, they can release radical scavengers that interrupt the combustion cycle.

The effectiveness of alkyl phosphates as flame retardants is influenced by the phosphorus content and the nature of the alkyl group. While more research is needed specifically on this compound, related compounds have shown efficacy in improving the fire safety of materials such as:

Polyurethanes (flexible and rigid foams)

Polyvinyl chloride (PVC)

Engineering plastics like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS)

Integration into Circular Economy Models for Chemical Production

The integration of chemicals into a circular economy framework is essential for sustainable development. This involves designing products and processes that enable the recovery, recycling, and reuse of materials, thereby minimizing waste and reducing the consumption of virgin resources. For a compound like this compound, several avenues exist for its integration into circular economy models.

Biodegradation and Environmental Fate:

Understanding the biodegradability of a chemical is crucial for assessing its environmental impact and its potential for being part of a biological cycle. Studies on short-chain alkyl phosphate esters have shown that they are susceptible to microbial degradation. acs.orgnih.govresearchgate.net Microorganisms in soil and water can utilize these compounds as a source of phosphorus and carbon, breaking them down into simpler, non-toxic substances.

The primary mechanism of biodegradation is the enzymatic hydrolysis of the ester bond, which releases the alcohol (butanol) and inorganic phosphate. Both of these products can be readily assimilated by microorganisms and incorporated into natural biogeochemical cycles. The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the microbial population present.

Phosphorus Recovery and Recycling:

Phosphorus is a critical and finite resource, and its recovery from waste streams is a key component of a circular economy. researchgate.netmdpi.comnih.govrsc.orgnih.gov this compound, after its use in various applications, will eventually enter wastewater streams. Advanced wastewater treatment technologies are being developed to recover phosphorus from these streams and convert it into valuable products.

Phosphorus Recovery Technology Description Potential for this compound
Struvite Precipitation Phosphorus is recovered in the form of magnesium ammonium phosphate (struvite), which can be used as a slow-release fertilizer.The phosphate moiety from the degradation of this compound can be captured in this process.
Chemical Precipitation Addition of chemicals like lime or iron salts to precipitate phosphate from wastewater.The recovered phosphate can be used as a raw material for the production of phosphoric acid and other phosphorus-based chemicals. chemrxiv.org
Biological Phosphorus Removal Microorganisms are used to accumulate phosphorus from wastewater, which can then be recovered from the resulting sludge.The phosphate released from the biodegradation of this compound can be taken up by these microorganisms. nih.gov

Chemical Recycling:

In addition to biological degradation and phosphorus recovery, chemical recycling offers a pathway to recover the organic component of this compound. Research is ongoing into methods for the chemical recycling of organophosphorus compounds. uctm.edu These methods could potentially involve processes that break down the ester and recover butanol, which could then be reused as a feedstock for the synthesis of new chemicals.

By designing products and systems that facilitate the biodegradation of this compound and the recovery of its constituent components, it is possible to create a more circular and sustainable life cycle for this chemical compound.

Q & A

Q. What are the recommended synthesis routes for disodium alkyl phosphates, such as disodium butyl phosphate, and how can product purity be validated?

Disodium alkyl phosphates are typically synthesized via esterification of phosphoric acid with alcohols (e.g., butanol), followed by neutralization with sodium hydroxide. Key steps include:

  • Esterification : React phosphoric acid with butanol under controlled temperature (60–80°C) using a catalyst like sulfuric acid .
  • Neutralization : Add NaOH to form the disodium salt, adjusting pH to 8.5–9.0 for optimal yield .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.
  • Validation : Confirm purity via ion chromatography (for phosphate content) and nuclear magnetic resonance (NMR) to verify alkyl group attachment .

Q. What storage conditions maximize the stability of disodium phosphate derivatives in laboratory settings?

Disodium phosphate derivatives are hygroscopic and should be stored in airtight containers at 15–25°C with relative humidity <60%. Shelf life can extend to 24 months when protected from moisture and CO₂ absorption, which may alter pH in buffer applications . For alkyl variants like this compound, inert gas purging (e.g., argon) during storage is recommended to prevent oxidation .

Q. How can disodium phosphate-based buffers be optimized for protein purification workflows?

Disodium hydrogen phosphate is widely used in ion-exchange chromatography due to its buffering capacity at pH 6.5–8.4. For optimal results:

  • Buffer Preparation : Use reagent-grade Na₂HPO₄ (≥99.5% purity) dissolved in ultrapure water (18.2 MΩ·cm resistivity) .
  • Concentration : 10–50 mM phosphate buffers are typical; adjust ionic strength with NaCl to control protein binding .
  • Validation : Measure buffer pH post-autoclaving, as temperature shifts can alter dissociation constants .

Advanced Research Questions

Q. What methodologies are effective for characterizing the structural and electronic properties of this compound?

Advanced characterization techniques include:

  • X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the butyl group and phosphate moiety .
  • FTIR Spectroscopy : Identify characteristic P=O (1250–950 cm⁻¹) and C-O (1050 cm⁻¹) stretches to validate ester formation .
  • Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) to confirm molecular weight and detect impurities .

Q. How can disodium phosphate derivatives be utilized in enzymatic activity assays, and what are common pitfalls?

Derivatives like 4-nitrophenyl phosphate disodium salt (4-NPP) are substrates for alkaline phosphatase (ALP) assays. Best practices include:

  • Assay Optimization : Use 1–5 mM 4-NPP in Tris or carbonate buffers (pH 9–10) to maximize enzymatic turnover .
  • Detection : Monitor nitrophenolate release at 405 nm; ensure linearity by maintaining substrate excess (Km << [S]) .
  • Interference Control : Pre-treat samples with chelators (e.g., EDTA) to inhibit metal-dependent phosphatases .

Q. What strategies address batch-to-batch variability in disodium phosphate reagents for pharmacological studies?

Variability in alkyl phosphate salts (e.g., combretastatin A-4 disodium phosphate) can arise from residual solvents or incomplete esterification. Mitigation steps:

  • Quality Control : Enforce strict USP/Ph. Eur. specifications, including ≤0.1% residual alcohol via gas chromatography .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify impurity profiles .
  • Bioactivity Validation : Compare batch efficacy in cell-based assays (e.g., anti-angiogenic activity for combretastatin derivatives) .

Q. How can disodium phosphate be integrated into nanomaterial synthesis for sensor applications?

Disodium phosphate acts as a pH stabilizer and dopant in nanomaterial synthesis. Example:

  • ZnO-Co₃O₄ Nanorods : Use Na₂HPO₄ (0.1 M) during hydrothermal synthesis to control nanoparticle size and enhance acetone sensor sensitivity .
  • Electrochemical Testing : Employ cyclic voltammetry in phosphate-buffered saline (PBS) to evaluate sensor performance .

Methodological Considerations

  • Contradictions in Data : Discrepancies in shelf life (e.g., 24 months vs. 18 months) may stem from storage conditions (humidity, temperature); always validate stability under local lab conditions .
  • Analytical Validation : Cross-reference NMR, MS, and chromatography data to confirm compound identity, as alkyl phosphate isomers can co-elute in HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.